Octopine
Overview
Description
Octopine is a derivative of the amino acids arginine and alanineThis compound gets its name from Octopus octopodia, from which it was first isolated in 1927 . This compound has been found in the muscle tissue of invertebrates such as octopus, Pecten maximus, and Sipunculus nudus, where it functions as an analog of lactic acid . Additionally, plants may produce this compound after infection by Agrobacterium tumefaciens, which transfers the this compound synthesis gene from the bacterium to the plant .
Preparation Methods
Octopine is formed by the reductive condensation of pyruvic acid and arginine through the action of the NADH-dependent enzyme this compound dehydrogenase (ODH) . This reaction is reversible, allowing for the regeneration of pyruvic acid and arginine . The synthetic route involves the following steps:
Chemical Reactions Analysis
Octopine undergoes several types of chemical reactions, including:
Reductive Condensation: As mentioned, this compound is formed by the reductive condensation of pyruvic acid and arginine.
Reversible Reactions: The formation of this compound is reversible, allowing for the regeneration of pyruvic acid and arginine.
Common reagents and conditions used in these reactions include NADH and the enzyme this compound dehydrogenase . The major product formed from these reactions is this compound itself .
Scientific Research Applications
Octopine has several scientific research applications, including:
Plant Genetic Engineering: This compound is produced by plants infected with Agrobacterium tumefaciens, which transfers the this compound synthesis gene to the plant.
Biochemical Studies: This compound is used as a model compound to study enzyme-substrate interactions and the mechanisms of reductive condensation reactions.
Ecological Studies: The role of this compound in the metabolism of invertebrates and its function as an analog of lactic acid are subjects of ecological and physiological research.
Mechanism of Action
The mechanism of action of octopine involves its formation through the reductive condensation of pyruvic acid and arginine by the enzyme this compound dehydrogenase . The enzyme consists of two domains: an NADH binding domain and an this compound-binding domain . The order of substrate binding and the underlying conformational changes are crucial for the formation of this compound . The molecular targets and pathways involved include the enzyme this compound dehydrogenase and the substrates NADH, L-arginine, and pyruvate .
Comparison with Similar Compounds
Octopine is part of a class of compounds known as opines. Similar compounds include:
Nopaline: Derived from the amino acids glutamic acid and arginine, nopaline is another opine produced by plants infected with Agrobacterium tumefaciens. It shares a similar role in plant genetic engineering and metabolism.
This compound is unique in its specific formation from pyruvic acid and arginine and its role in both invertebrate metabolism and plant genetic engineering .
Properties
IUPAC Name |
(2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXSCCDUAFEIOE-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946103 | |
Record name | Octopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
Record name | Octopine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16255 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34522-32-2 | |
Record name | Octopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34522-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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